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Compound of Interest

Compound Name: 6-Dehydrocerevisterol

Cat. No.: B15596512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Dehydrocerevisterol is a naturally occurring sterol found in various fungi, including

Ganoderma lucidum. As a derivative of ergosterol, it holds potential for further investigation into

its biological activities and therapeutic applications. Accurate and sensitive quantification of 6-
Dehydrocerevisterol in complex biological matrices is crucial for advancing research in this

area. This document provides detailed application notes and protocols for the analysis of 6-
Dehydrocerevisterol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a

highly selective and sensitive analytical technique.

Quantitative Data Summary
While specific experimental quantitative data for 6-Dehydrocerevisterol is not widely

published, the following table outlines the key mass spectrometry parameters for its analysis.

These are based on its chemical structure and the known behavior of similar sterol compounds.
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Parameter Value Reference/Justification

Molecular Formula C₂₈H₄₄O₃ [1]

Molecular Weight 428.65 g/mol [1]

Predicted Precursor Ion

([M+H]⁺)
m/z 429.33 Calculated

Predicted Precursor Ion

([M+H-H₂O]⁺)
m/z 411.32

Based on common sterol

fragmentation[2][3]

Predicted Precursor Ion

([M+Na]⁺)
m/z 451.31 Common adduct in ESI

Predicted Product Ions from

m/z 411.32

m/z 393.31, 365.28, 159.1,

145.1, 69.1

Predicted based on

fragmentation of similar

sterols[2][3][4]

Experimental Protocols
Sample Preparation: Extraction of Sterols from
Biological Matrices
This protocol is adapted from established methods for sterol extraction from cellular materials

and other biological samples.

Materials:

Chloroform

Methanol

Phosphate-buffered saline (PBS)

Toluene

Hexane

Isopropanol
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Internal Standard (e.g., d7-cholesterol or a commercially available labeled ergosterol

derivative)

14 mL glass culture tubes with screw caps

Centrifuge

Nitrogen evaporator

Protocol:

Cell Lysis and Lipid Extraction (Bligh-Dyer Method):

1. To a pellet of 5 to 10 x 10⁶ cells in a 14-mL glass tube, add 6 mL of a 1:2 (v/v) mixture of

chloroform:methanol.

2. Add an appropriate amount of the internal standard for quantitative analysis.

3. Vortex the mixture vigorously for 10 seconds.

4. Centrifuge at 1360 x g for 5 minutes to pellet insoluble material.

5. Transfer the supernatant to a new 14-mL glass tube.

6. Add 2 mL of chloroform and 2 mL of PBS to the supernatant.

7. Vortex for 10 seconds and centrifuge at 1360 x g for 5 minutes to induce phase

separation.

8. Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and

transfer it to a clean 4-mL glass vial.

9. Dry the lipid extract under a stream of nitrogen.

Optional Saponification (for analysis of total sterols, including esters):

1. To the dried lipid extract, add 2 mL of 1 M ethanolic KOH.

2. Incubate at 60°C for 1 hour to hydrolyze sterol esters.
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3. After cooling, add 2 mL of chloroform and 1.8 mL of PBS.

4. Vortex and centrifuge to separate the phases.

5. Collect the lower organic phase and dry it under nitrogen.

Solid-Phase Extraction (SPE) Cleanup:

1. Resuspend the dried lipid extract in 1 mL of toluene.

2. Pass the solution through a silica SPE cartridge pre-conditioned with hexane.

3. Wash the cartridge with 1 mL of hexane to elute non-polar compounds.

4. Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.

5. Dry the eluted sterol fraction under nitrogen.

Reconstitution:

1. Reconstitute the final dried extract in 100-200 µL of 95% methanol for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Parameters:

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

Gradient:
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0-2 min: 85% B

2-15 min: Linear gradient to 100% B

15-25 min: Hold at 100% B

25.1-30 min: Re-equilibrate at 85% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.

Column Temperature: 40°C.

Mass Spectrometry (MS) Method
Instrumentation:

Triple quadrupole mass spectrometer.

Parameters:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

Desolvation Gas Temperature: 350°C.

Desolvation Gas Flow: 800 L/hr.

Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

6-

Dehydrocerevist

erol (Quantifier)

411.32 393.31 50 15

6-

Dehydrocerevist

erol (Qualifier)

411.32 159.1 50 25

Internal Standard

(e.g., d7-

cholesterol)

To be determined

based on the

standard used

To be determined 50 To be optimized

Note: The collision energies provided are starting points and should be optimized for the

specific instrument used to achieve the best sensitivity and specificity.

Visualizations
Experimental Workflow
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Caption: Workflow for the analysis of 6-Dehydrocerevisterol.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15596512?utm_src=pdf-body-img
https://www.benchchem.com/product/b15596512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product Ions

6-Dehydrocerevisterol
C₂₈H₄₄O₃

MW: 428.65

[M+H]⁺
m/z 429.33

+H⁺
[M+H-H₂O]⁺
m/z 411.32

(Precursor Ion)

-H₂O

[M+H-2H₂O]⁺
m/z 393.31

CID

Further Fragmentation
m/z 159.1, 145.1

CID

Side Chain Cleavage
m/z 69.1

CID

Click to download full resolution via product page

Caption: Predicted ESI+ fragmentation of 6-Dehydrocerevisterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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